Cyclopropylamino vs. Isopropylamino N6-Substitution: Physicochemical and Predicted Metabolic Stability Differentiation
The cyclopropylamino group at the pyrimidine 6-position distinguishes this compound from its closest commercially available analog, 1-(6-(isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS 1353985-04-2). In medicinal chemistry, N-cyclopropyl substitution is well-established to confer superior metabolic stability compared to N-isopropyl substitution, primarily by reducing susceptibility to cytochrome P450-mediated N-dealkylation, while retaining comparable steric bulk [1]. The cyclopropyl ring introduces conformational constraint that can pre-organize the binding conformation, potentially enhancing target affinity without incurring the entropic penalty of a freely rotating isopropyl group [1][2]. Computed physicochemical comparison shows that the cyclopropyl analog (MW 280.39, C₁₃H₂₀N₄OS) is slightly lighter than the isopropyl analog (MW 282.40, C₁₃H₂₂N₄OS), with a marginally lower lipophilicity due to the reduced carbon count, which may translate to improved aqueous solubility and drug-like properties under Lipinski guidelines [3].
| Evidence Dimension | N6-substituent type and associated metabolic stability profile |
|---|---|
| Target Compound Data | N6-cyclopropylamino; MW 280.39; C₁₃H₂₀N₄OS; XLogP3-AA 2.2 [3] |
| Comparator Or Baseline | 1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS 1353985-04-2); N6-isopropylamino; MW 282.40; C₁₃H₂₂N₄OS; XLogP3-AA not independently reported |
| Quantified Difference | ΔMW = -2.01 g/mol; cyclopropyl group reduces rotatable bond count by one constrained ring vs. freely rotating isopropyl; class-level literature consensus indicates cyclopropyl N-substitution reduces CYP-mediated N-dealkylation rates by 2- to 10-fold compared to isopropyl analogs [1] |
| Conditions | Class-level inference based on medicinal chemistry literature of cyclopropyl-containing kinase inhibitors; direct experimental metabolic stability data for this compound pair are not publicly available |
Why This Matters
For procurement decisions, the cyclopropyl substitution profile predicts a differentiated in vitro metabolic stability and target-binding kinetics compared to the isopropyl congener, which may be decisive if the compound is intended as a kinase inhibitor scaffold requiring prolonged half-life in hepatocyte or microsomal assays.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery: Opportunities for Metabolic Stability Enhancement. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
- [3] PubChem. (2025). Compound Summary for CID 66569698. National Center for Biotechnology Information. View Source
